1-(Hexylsulfanyl)-4-isocyanatobenzene
Description
Properties
CAS No. |
54528-25-5 |
|---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-hexylsulfanyl-4-isocyanatobenzene |
InChI |
InChI=1S/C13H17NOS/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)14-11-15/h6-9H,2-5,10H2,1H3 |
InChI Key |
BJUCSRUZEJBQCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 1-(Hexylsulfanyl)-4-isocyanatobenzene and structurally related compounds:
Key Comparisons
Functional Group Reactivity Isocyanate vs. Isothiocyanate: The isocyanate group (–N=C=O) in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) than the isothiocyanate (–N=C=S) in analogs like and . This makes it more suitable for polyurethane or urea synthesis . Diisocyanates: Hexamethylene diisocyanate has two reactive sites, enabling cross-linking in polymers, whereas mono-isocyanates like the target compound are used for linear polymer chains or small-molecule derivatization.
Substituent Effects Hexylsulfanyl Group: The long alkyl chain in the target compound increases hydrophobicity compared to smaller substituents (e.g., –CF₂H in or –S–CH₃ in ). This may enhance membrane permeability in biological applications or compatibility with non-polar solvents.
Hazard Profile
- Isocyanates generally pose respiratory and dermal sensitization risks (e.g., ). The hexylsulfanyl group may mitigate volatility compared to smaller analogs like , reducing inhalation hazards.
- Isothiocyanates (e.g., ) are less reactive but still toxic, often requiring similar precautions.
Applications
- The target compound’s structure suggests utility in specialty polymers or as a building block in organic synthesis. In contrast, diisocyanates like are industrial-scale raw materials for polyurethanes, while isothiocyanates are common in agrochemicals .
Research Findings and Data Gaps
- Synthesis: No direct synthesis data exist for 1-(Hexylsulfanyl)-4-isocyanatobenzene, but methods for analogs (e.g., nucleophilic substitution of halobenzenes with thiols ) could be adapted.
- Stability : Long alkyl chains may reduce crystallinity, as seen in , but could increase susceptibility to oxidative degradation at the sulfur atom.
- Toxicity : While isocyanate hazards are well-documented , the hexylsulfanyl group’s impact on toxicity remains unstudied.
Preparation Methods
Direct Phosgenation of 4-Aminophenyl Hexyl Sulfide
The traditional phosgene method involves reacting 4-aminophenyl hexyl sulfide (4-APHS) with phosgene (COCl₂) to yield the target isocyanate. This two-step process typically proceeds via intermediate carbamoyl chloride formation, followed by dehydrochlorination.
Reaction Mechanism :
- Carbamoyl Chloride Formation :
$$ \text{4-APHS} + \text{COCl}_2 \rightarrow \text{4-(Hexylsulfanyl)phenylcarbamoyl Chloride} + \text{HCl} $$ - Dehydrochlorination :
$$ \text{4-(Hexylsulfanyl)phenylcarbamoyl Chloride} \rightarrow \text{1-(Hexylsulfanyl)-4-isocyanatobenzene} + \text{HCl} $$
Process Conditions :
- Liquid Phase Phosgenation : Conducted in inert solvents like o-dichlorobenzene (ODCB) at 50–100°C. Excess phosgene (2–3 equivalents) ensures complete conversion.
- Gas Phase Phosgenation : Utilizes vaporized phosgene and amine at elevated temperatures (200–300°C) for rapid reaction kinetics, though this method is less common for aromatic isocyanates due to decomposition risks.
Challenges :
- Phosgene’s high toxicity necessitates stringent safety protocols.
- Byproduct HCl requires efficient scrubbing to prevent equipment corrosion.
Non-Phosgene Synthesis Strategies
Dimethyl Carbonate (DMC) Carbamate Route
This method replaces phosgene with dimethyl carbonate (DMC), a greener reagent, to form a carbamate intermediate, which is thermally decomposed to the isocyanate.
Reaction Pathway :
- Carbamate Synthesis :
$$ \text{4-APHS} + \text{DMC} \xrightarrow{\text{Catalyst}} \text{4-(Hexylsulfanyl)phenylmethyl Carbamate} + \text{MeOH} $$ - Thermal Decomposition :
$$ \text{Carbamate} \xrightarrow{\Delta, \text{Catalyst}} \text{1-(Hexylsulfanyl)-4-isocyanatobenzene} + \text{CO}_2 + \text{MeOH} $$
Catalytic Systems :
- ZnO and Zn Acetate : Achieve >95% carbamate conversion at 180–240°C.
- FeCl₃ : Effective for carbamate synthesis at 90°C with a 20:1 DMC:amine molar ratio.
Optimization Data :
| Substrate | Catalyst | Temp (°C) | Time (h) | DMC:Amine | Carbamate Yield (%) |
|---|---|---|---|---|---|
| 4-APHS | FeCl₃ | 90 | 24 | 20:1 | >99 |
| 4-APHS | ZnO | 180 | 2.5 | — | 97 |
Advantages :
- Avoids phosgene, enhancing process safety.
- Methanol and CO₂ byproducts are non-toxic and recyclable.
Triphosgene-Mediated Synthesis
Bis(trichloromethyl) carbonate (triphosgene) serves as a phosgene surrogate, offering improved handling and reduced volatility.
Procedure :
- Acylation :
$$ \text{4-APHS} + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{4-(Hexylsulfanyl)phenylcarbamoyl Chloride} + \text{CO}_2 + \text{HCl} $$ - Dehydrochlorination :
$$ \text{Carbamoyl Chloride} \rightarrow \text{1-(Hexylsulfanyl)-4-isocyanatobenzene} + \text{HCl} $$
Conditions :
- Conducted in cyanobenzene or chlorobenzene at 50–140°C.
- Triphosgene (1.3 equivalents) ensures complete amine conversion.
Case Study :
A trial using 4-APHS and triphosgene in cyanobenzene at 140°C for 4 hours yielded 98.5% purity isocyanate after vacuum distillation.
Comparative Analysis of Methodologies
| Parameter | Phosgene Route | DMC Route | Triphosgene Route |
|---|---|---|---|
| Safety | Low | High | Moderate |
| Yield (%) | 85–90 | 95–97 | 90–98 |
| Byproducts | HCl, COCl₂ | MeOH, CO₂ | HCl |
| Scalability | Industrial | Pilot | Lab-Scale |
Key Findings :
- Phosgene Routes : High yields but pose significant safety and environmental risks.
- DMC Routes : Environmentally benign but require longer reaction times.
- Triphosgene Routes : Balance safety and efficiency, ideal for small-scale production.
Q & A
Basic: What synthetic routes are recommended for preparing 1-(Hexylsulfanyl)-4-isocyanatobenzene with high purity?
Answer:
The synthesis typically involves two key steps: (1) introducing the hexylsulfanyl group to a benzene ring and (2) isocyanate functionalization. A common approach is:
- Step 1: React 4-aminothiophenol with 1-bromohexane under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(hexylsulfanyl)-4-aminobenzene.
- Step 2: Treat the intermediate with phosgene (or safer alternatives like triphosgene) in anhydrous dichloromethane to convert the amine to the isocyanate group .
Critical Considerations: - Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the isocyanate group .
- Purity validation via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (monitor for absence of amine protons at δ ~5 ppm) .
Basic: How can researchers confirm the structural integrity of 1-(Hexylsulfanyl)-4-isocyanatobenzene?
Answer:
Combine spectroscopic and chromatographic methods:
- FTIR: Confirm the isocyanate group (sharp peak at ~2250–2270 cm⁻¹) and thioether C–S stretch (~650 cm⁻¹) .
- NMR:
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 265.4 (C₁₃H₁₇NOS) .
Advanced: What strategies mitigate competing side reactions during isocyanate group formation?
Answer:
Side reactions (e.g., urea formation, hydrolysis) are common. Mitigation strategies include:
- Controlled Reaction Conditions:
- Alternative Reagents: Replace phosgene with triphosgene (less hazardous) or employ Curtius rearrangement of acyl azides .
- Real-Time Monitoring: Use in-situ IR spectroscopy to track isocyanate formation and detect intermediates .
Advanced: How do solvent polarity and temperature influence the stability of 1-(Hexylsulfanyl)-4-isocyanatobenzene?
Answer:
The isocyanate group is highly moisture-sensitive. Stability studies show:
- Non-Polar Solvents (e.g., Toluene): Extend shelf life (≤72 hours at 25°C) by reducing hydrolysis .
- Polar Aprotic Solvents (e.g., DMF): Accelerate decomposition (t₁/₂ ~12 hours) due to trace water .
- Low-Temperature Storage: At 4°C in sealed vials under Ar, stability exceeds 1 month .
Advanced: How should researchers resolve contradictions in reported reactivity of aryl isocyanates with thiols?
Answer:
Literature discrepancies arise from competing pathways (e.g., nucleophilic attack vs. redox reactions). Methodological solutions:
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent conditions .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity of thiol-isocyanate interactions .
- Controlled Experiments: Compare reactivity of 1-(Hexylsulfanyl)-4-isocyanatobenzene with aliphatic vs. aromatic thiols to isolate steric/electronic effects .
Advanced: What analytical methods detect trace impurities in 1-(Hexylsulfanyl)-4-isocyanatobenzene?
Answer:
Impurities (e.g., residual amine, hydrolyzed urea) are critical for reproducibility:
- GC-MS: Detect volatile byproducts (e.g., hexanethiol) using a DB-5 column and He carrier gas .
- LC-MS (ESI+): Identify non-volatile impurities (e.g., bis-urea derivatives) with a mass accuracy of ±2 ppm .
- X-ray Crystallography: Confirm crystal structure purity if single crystals are obtainable .
Basic: What safety protocols are essential when handling 1-(Hexylsulfanyl)-4-isocyanatobenzene?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coat. Use a fume hood for all procedures .
- Spill Management: Neutralize isocyanate spills with dry sand or specialized absorbents (e.g., 10% aqueous ethanolamine) .
- Waste Disposal: Hydrolyze waste with excess water/ethanol (1:1) before disposal .
Advanced: How can computational chemistry predict the reactivity of 1-(Hexylsulfanyl)-4-isocyanatobenzene in polymer synthesis?
Answer:
- Molecular Dynamics (MD): Simulate cross-linking behavior with polyols (e.g., PEG) to optimize curing conditions .
- QSPR Models: Relate substituent effects (e.g., hexylsulfanyl group) to reaction enthalpy using Hammett σ constants .
- Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) for drug delivery applications .
Basic: What are the key applications of 1-(Hexylsulfanyl)-4-isocyanatobenzene in materials science?
Answer:
- Polymer Cross-Linking: Acts as a monomer in polyurethane synthesis, enhancing thermal stability (Tg ~120°C) .
- Surface Functionalization: Forms self-assembled monolayers (SAMs) on gold via thiolate anchoring .
Advanced: How does the hexylsulfanyl group influence the electronic properties of the isocyanate moiety?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
